N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a piperidine ring, and a fluorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with 4-fluorophenylsulfonyl chloride to form the sulfonyl derivative. Subsequent acylation with cyclohexylamine and acetic anhydride leads to the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or analgesic agent. Its interaction with biological targets can be studied to develop new therapeutic drugs.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Piperidine derivatives
Fluorophenylsulfonyl compounds
Cyclohexylamine derivatives
Uniqueness: N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds
Biological Activity
N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparison with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H27FN2O3S, with a molecular weight of 382.5 g/mol. The compound features a piperidine ring, a cyclohexyl group, and a sulfonyl group attached to a fluorophenyl moiety, which contribute to its biological activity and reactivity in various biochemical environments .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the piperidine structure may facilitate binding to neurotransmitter receptors .
Interaction with Receptors
Research indicates that the compound may exhibit affinity for various neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation. For instance, compounds with similar structures have demonstrated analgesic properties by modulating the activity of opioid receptors .
In Vitro Studies
In vitro studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines. The compound's IC50 values suggest that it can inhibit cell proliferation effectively. For example, preliminary assays indicated IC50 values in the range of 10–20 µM against human glioma cells, suggesting potential as an anti-cancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity | ED50 (mg/kg) |
---|---|---|---|
N-cyclohexyl-1-(4-chlorophenyl)sulfonylpiperidine | Similar piperidine core | Moderate analgesic effects | 7 |
N-cyclohexyl-1-(4-methylphenyl)sulfonylpiperidine | Similar piperidine core | Lower anti-inflammatory activity | 10 |
This comparison highlights how slight modifications in substituents can significantly alter the biological profile of similar compounds.
Case Studies and Applications
Recent studies have explored the application of this compound in drug development:
- Pain Management : A study demonstrated its efficacy in reducing pain responses in animal models, suggesting potential use in developing new analgesics.
- Anti-Cancer Research : Ongoing investigations focus on its mechanism as a potential inhibitor of tumor growth through modulation of specific signaling pathways.
- Neuropharmacology : Research into its effects on neurotransmitter systems may lead to new treatments for neurological disorders.
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h9-12,16-17H,1-8,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLFDBLANXFTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.